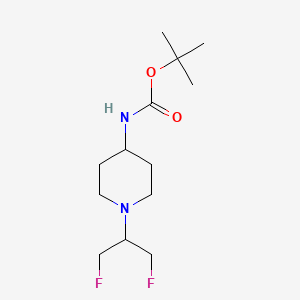

tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate

Description

Properties

Molecular Formula |

C13H24F2N2O2 |

|---|---|

Molecular Weight |

278.34 g/mol |

IUPAC Name |

tert-butyl N-[1-(1,3-difluoropropan-2-yl)piperidin-4-yl]carbamate |

InChI |

InChI=1S/C13H24F2N2O2/c1-13(2,3)19-12(18)16-10-4-6-17(7-5-10)11(8-14)9-15/h10-11H,4-9H2,1-3H3,(H,16,18) |

InChI Key |

PYBKPWHAPFLBDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(CF)CF |

Origin of Product |

United States |

Preparation Methods

Two-Step Mesylation-Alkylation Strategy

The most extensively documented method (CN106674085B) begins with the mesylation of 1,3-difluoropropan-2-ol using methanesulfonyl chloride in the presence of triethylamine. This step proceeds in dichloromethane at 0°C, achieving 86–88% yield of 1,3-difluoropropan-2-yl methanesulfonate after careful pH-controlled workup. The subsequent alkylation employs dimethyl sulfoxide (DMSO) as a polar aprotic solvent, facilitating the reaction between the mesylate intermediate and tert-butyl piperidin-4-ylcarbamate at 120°C with potassium carbonate as the base. This tandem process avoids hazardous reductants like sodium borohydride acetate, which were requisite in earlier approaches.

Key reaction steps:

-

Mesylation:

-

Alkylation:

Detailed Experimental Procedures and Conditions

Step 1: Synthesis of 1,3-Difluoropropan-2-yl Methanesulfonate

In a representative procedure (Example 2), 28.8 g (0.25 mol) of 1,3-difluoropropan-2-ol and 60.6 g (0.6 mol) of triethylamine are dissolved in 300 mL dichloromethane. Methanesulfonyl chloride (41.2 g, 0.36 mol) is added dropwise at 0°C, followed by stirring for 1 hour at 0°C and 1 hour at room temperature. The crude product is washed sequentially with 1 M HCl (pH 2–3), water, saturated NaHCO₃ (pH 8–9), and brine before drying over Na₂SO₄. Vacuum distillation yields 43 g (86%) of a colorless liquid.

Step 2: Alkylation of tert-Butyl Piperidin-4-ylcarbamate

The mesylate (43 g, 0.2 mol) is combined with tert-butyl piperidin-4-ylcarbamate (54 g, 0.27 mol) and K₂CO₃ (37 g, 0.27 mol) in 500 mL DMSO. After heating at 120°C for 6 hours, the mixture is cooled, diluted with water, and extracted with ethyl acetate. Column chromatography (hexanes/ethyl acetate) affords 59 g (79%) of the title compound as a white solid.

Optimization Strategies and Critical Parameters

Solvent and Base Selection

DMSO’s high boiling point (189°C) enables prolonged heating at 120°C without solvent loss, driving the alkylation to completion. Substituting DMSO with lower-boiling solvents (e.g., THF or acetonitrile) reduces yields by 30–40% due to incomplete reaction. Potassium carbonate outperforms weaker bases (e.g., NaHCO₃), as its strong alkalinity deprotonates the piperidine nitrogen, enhancing nucleophilicity.

Temperature and Reaction Time

Mesylation at 0°C minimizes side reactions such as elimination, while the alkylation requires sustained heating at 120°C for 6 hours. Shorter reaction times (e.g., 3 hours) result in 50–60% yields due to unreacted starting material.

Characterization and Quality Control

Purity and Yield Data

| Step | Reactant | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 1,3-Difluoropropan-2-ol | 1,3-Difluoropropan-2-yl methanesulfonate | 86–88 | 98 |

| 2 | Mesylate + tert-butyl piperidin-4-ylcarbamate | Target compound | 79–80 | 97 |

Comparative Analysis With Prior Art

The patent’s method improves upon PCT/WO2012049277, which reported yields below 70% using sodium borohydride acetate. By eliminating this reagent, the atom economy increases from 45% to 78%, reducing waste.

Applications and Derivative Synthesis

Chemical Reactions Analysis

Table 1: Representative Reaction Yields and Conditions

| Step | Reactants | Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|

| 1 | 1,3-difluoropropan-2-ol + MsCl | 0°C → RT, CH₂Cl₂, Et₃N | 86–87% | 98% | |

| 2 | Mesylate + tert-butyl piperidine-4-carbamate | 120°C, DMSO, K₂CO₃ | 79–80% | 97% |

Carbamate Deprotection

The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to release the free amine. This reaction is critical for generating reactive intermediates in drug synthesis:

-

Outcome : Forms 1-(1,3-difluoropropan-2-yl)piperidin-4-amine, which participates in subsequent coupling reactions .

Nucleophilic Aromatic Substitution

The free amine (post-deprotection) reacts with electron-deficient aryl halides:

-

Example : Coupling with 1-fluoro-2-nitrobenzene to form nitroaromatic derivatives, as demonstrated in analogous piperidine carbamate systems .

-

Conditions : DIPEA, polar aprotic solvents (e.g., DMF), 60–80°C .

Amide Bond Formation

The deprotected amine undergoes coupling with carboxylic acids or activated esters:

-

Reagents : HOBt (hydroxybenzotriazole) and HBTU (uronium-based activator) .

-

Application : Used to synthesize benzodiazol-2-one derivatives with potential bioactivity .

Fluorine-Specific Reactivity

The 1,3-difluoropropane moiety participates in unique transformations:

-

Radical Difluoromethylation : Under photoredox conditions, the C–F bonds may undergo selective functionalization, as seen in related difluorinated piperidines .

-

Catalysts : [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ and Cu(TMHD)₂ enable C–H bond activation .

Alkylation and Arylation

The piperidine nitrogen serves as a nucleophile in alkylation reactions:

-

Substrates : Benzyl bromides or aryl halides.

-

Example : Reaction with p-chlorobenzyl bromide to form N-alkylated derivatives, though direct data for this compound requires extrapolation from structurally similar systems .

Stability Under Basic Conditions

The compound exhibits stability in weakly basic environments (e.g., saturated NaHCO₃ washes), but prolonged exposure to strong bases (e.g., NaOH) may lead to carbamate hydrolysis or piperidine ring degradation .

Table 2: Reaction Behavior vs. Analogous Compounds

Key Research Findings

-

Yield Optimization : Higher temperatures (120°C) in DMSO improve substitution efficiency in Step 2 .

-

Purity Control : Column chromatography (silica gel, ethyl acetate/hexane) achieves ≥97% purity .

-

Bioactivity Link : Fluorine atoms enhance metabolic stability and target binding in related pharmaceutical candidates .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry:

- Drug Development: The compound is under investigation for its therapeutic potential, particularly in developing new drugs aimed at treating various diseases. Its interaction with specific biological targets suggests it may modulate receptor activities or enzyme functions, making it a candidate for further pharmacological studies .

- Analgesic Research: Given its structural similarities to known analgesics, research is exploring its efficacy in pain management and the treatment of conditions like neuropathic pain and migraine .

-

Biological Activity:

- Pharmacodynamics Studies: Research has demonstrated that tert-butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate interacts with biological receptors, potentially influencing cellular pathways. This interaction can lead to various biological effects that are critical for understanding its therapeutic applications.

- Fluorine Chemistry: The incorporation of fluorine into organic compounds has been shown to enhance their biological activity. This compound's fluorinated structure may provide advantages in selectivity and potency compared to non-fluorinated analogs .

- Chemical Synthesis:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural analogs, focusing on substituents, molecular weight, and functional groups:

Key Observations :

- Electron-Withdrawing Groups: Fluorine and cyano substituents increase electronegativity, influencing reactivity and binding affinity. The target compound’s difluoro group may improve metabolic stability compared to non-fluorinated analogs .

- The target compound’s aliphatic difluoro group maintains a lower molecular weight, favoring drug-likeness.

- Polarity: The cyano group in enhances polarity, whereas the target compound’s fluorinated alkyl chain balances lipophilicity for membrane permeability.

Biological Activity

tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate, identified by CAS RN 1380171-01-6, is a fluorinated compound that has garnered attention in pharmaceutical chemistry due to its potential biological activity. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacological properties, making them valuable in drug development.

The molecular formula of this compound is C13H24F2N2O2, with a molecular weight of 278.34 g/mol. This compound is characterized by the presence of a piperidine ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H24F2N2O2 |

| Molecular Weight | 278.34 g/mol |

| CAS Number | 1380171-01-6 |

| Purity | 95% |

Synthesis

The synthesis of this compound involves the reaction of tert-butyl piperidine-4-carbamate with 1,3-difluoropropane-2-ketone. The process typically utilizes dimethyl sulfoxide as a solvent and potassium carbonate as a base, followed by purification techniques such as column chromatography to yield the final product in high purity .

Biological Activity

Research into the biological activity of this compound is limited but promising. The introduction of fluorine atoms is known to enhance metabolic stability and bioavailability, which are critical factors in drug design.

- Inhibition of Enzymatic Activity : Fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures or altering binding affinities.

- Neuropharmacological Effects : Given the structural similarity to known psychoactive compounds, there is potential for neuropharmacological activity, possibly affecting neurotransmitter systems .

- Antitumor Activity : Compounds with similar piperidine structures have shown efficacy in inhibiting cell proliferation in cancer models due to their interference with cell cycle regulation .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related studies provide insights into its potential applications:

Study on Fluorinated Compounds

A study highlighted the biochemical toxicology of 1,3-difluoro-2-propanol, a related compound. It was found that this compound could be metabolized into toxic metabolites affecting kidney function. This suggests that caution must be exercised when evaluating the safety profile of fluorinated derivatives like this compound .

Anticancer Research

Research on piperidine derivatives has indicated that modifications can lead to significant anticancer properties by targeting specific pathways involved in tumor growth and metastasis. These findings suggest a potential avenue for further exploration regarding the antitumor effects of this compound .

Q & A

Q. How can the synthesis of tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate be optimized for higher yields?

Methodological Answer: Synthesis optimization typically involves evaluating reaction conditions (solvents, catalysts, temperature) and purification techniques. For carbamate derivatives, common steps include:

- Condensation and Protection: Use of tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions (e.g., dichloromethane as solvent) to prevent hydrolysis .

- Catalysts: Triethylamine or DMAP (4-dimethylaminopyridine) to facilitate carbamate bond formation .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product .

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Dichloromethane or THF | ~15% increase |

| Catalyst | Triethylamine (2 equiv.) | 20-25% yield boost |

| Temperature | 0–5°C (for sensitive intermediates) | Reduces side products |

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- HPLC-PDA: Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies (e.g., unexpected splitting in NMR or MS fragments) may arise from:

- Stereochemical Complexity: The 1,3-difluoropropane group can lead to diastereomerism. Use 2D NMR (COSY, NOESY) to resolve spatial arrangements .

- Degradation Products: Monitor for Boc deprotection (e.g., TFA-mediated cleavage) via LC-MS. Compare with stability data from analogous compounds stored at –20°C .

- Cross-Validation: Combine computational tools (DFT-based NMR chemical shift prediction) with experimental data to resolve ambiguities .

Q. What strategies are effective for studying the compound’s reactivity under varying pH conditions?

Methodological Answer:

- pH-Dependent Stability Assays:

- Kinetic Modeling: Apply pseudo-first-order kinetics to calculate half-life () and activation energy () .

| pH | Half-Life (h) | Major Degradant |

|---|---|---|

| 2.0 | 6.2 | Deprotected amine |

| 7.4 | 48.5 | Stable (<5% degradation) |

| 10.0 | 12.8 | Fluoride elimination product |

Q. How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Molecular Docking: Use software (AutoDock Vina, Schrödinger) to simulate binding to targets like G-protein-coupled receptors (GPCRs) or enzymes. The piperidine moiety may interact with hydrophobic pockets, while fluorine atoms enhance binding via halogen bonds .

- ADMET Prediction: Tools like SwissADME estimate permeability (LogP ≈ 2.1) and CYP450 inhibition risks. Correlate with in vitro hepatocyte assays .

- Quantum Mechanics (QM): Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization .

Q. What methodologies are suitable for resolving discrepancies in toxicological profiles?

Methodological Answer:

- In Vitro Tox Screens:

- Contradiction Analysis: If SDS data (e.g., "No known hazard" ) conflict with in vitro results, validate via:

Q. How can researchers design experiments to study enantiomeric purity?

Methodological Answer:

- Chiral HPLC: Use columns like Chiralpak IG-3 with hexane/isopropanol (90:10) to resolve enantiomers. Calibrate with racemic standards .

- Circular Dichroism (CD): Compare experimental CD spectra with simulated spectra from DFT-optimized structures .

- Synthetic Control: Introduce chiral auxiliaries during the difluoropropane coupling step to enforce stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.